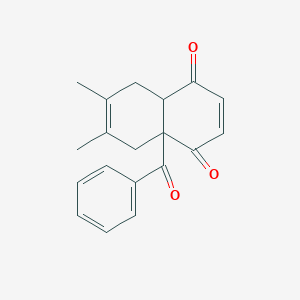![molecular formula C9H15Br2N B14330180 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane CAS No. 106824-78-6](/img/structure/B14330180.png)
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is a bicyclic compound featuring a unique structure with a dibromoethyl group attached to a 1-azabicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane typically involves the reaction of 1-azabicyclo[2.2.2]octane with a dibromoethane derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the dibromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The dibromoethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure provides rigidity and stability, making it a suitable scaffold for the development of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the dibromoethyl group.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without nitrogen or bromine atoms.
Norbornane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is unique due to the presence of both a dibromoethyl group and a nitrogen atom within its bicyclic framework
Eigenschaften
CAS-Nummer |
106824-78-6 |
|---|---|
Molekularformel |
C9H15Br2N |
Molekulargewicht |
297.03 g/mol |
IUPAC-Name |
3-(1,2-dibromoethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Br2N/c10-5-9(11)8-6-12-3-1-7(8)2-4-12/h7-9H,1-6H2 |
InChI-Schlüssel |
PXIKJZPRJYBXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


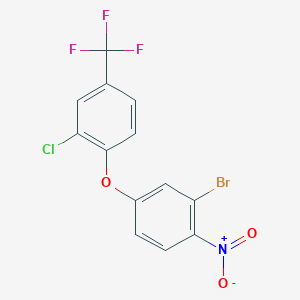

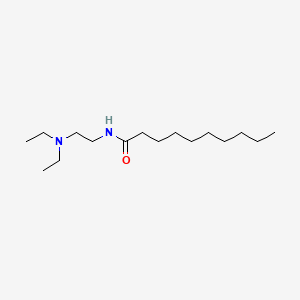
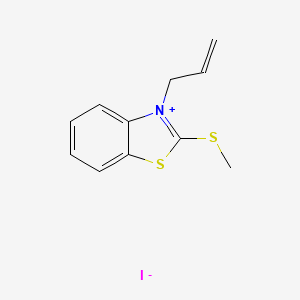
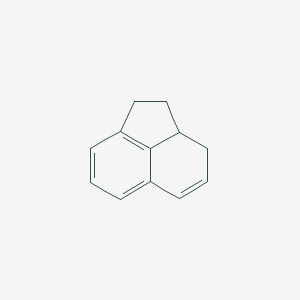

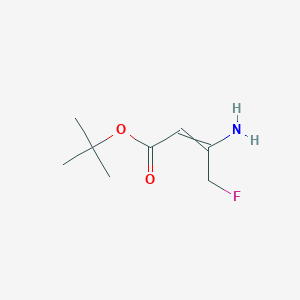
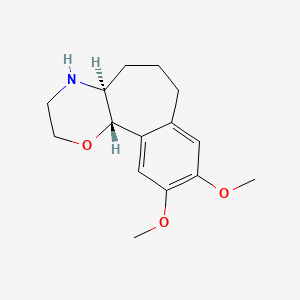

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
